molecular formula C10H22ClN3O B11716070 N-Butyl-2-(piperazin-1-YL)acetamide hydrochloride

N-Butyl-2-(piperazin-1-YL)acetamide hydrochloride

Cat. No.: B11716070
M. Wt: 235.75 g/mol
InChI Key: BFWZEGSXEDUSTA-UHFFFAOYSA-N
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Description

N-Butyl-2-(piperazin-1-yl)acetamide hydrochloride: is a chemical compound with the molecular formula C10H23Cl2N3O . It is a derivative of acetamide and piperazine, and it is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of butylamine with 2-chloroacetamide in the presence of a base, followed by the addition of piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-2-(piperazin-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Butyl-2-(piperazin-1-yl)acetamide N-oxide, while reduction may produce N-Butyl-2-(piperazin-1-yl)ethanol.

Scientific Research Applications

N-Butyl-2-(piperazin-1-yl)acetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Butyl-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

  • N-tert-butyl-2-(piperazin-1-yl)acetamide dihydrochloride
  • N-butyl-N-ethyl-2-(piperazin-1-yl)acetamide
  • N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride

Uniqueness: N-Butyl-2-(piperazin-1-yl)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the butyl group and the piperazine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H22ClN3O

Molecular Weight

235.75 g/mol

IUPAC Name

N-butyl-2-piperazin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C10H21N3O.ClH/c1-2-3-4-12-10(14)9-13-7-5-11-6-8-13;/h11H,2-9H2,1H3,(H,12,14);1H

InChI Key

BFWZEGSXEDUSTA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1CCNCC1.Cl

Origin of Product

United States

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